molecular formula C13H8ClN3O3 B13996322 3-Amino-8-chloro-2-nitrophenanthridin-6(5h)-one CAS No. 26689-70-3

3-Amino-8-chloro-2-nitrophenanthridin-6(5h)-one

Katalognummer: B13996322
CAS-Nummer: 26689-70-3
Molekulargewicht: 289.67 g/mol
InChI-Schlüssel: SBGTVPIUIUJSCB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-8-chloro-2-nitrophenanthridin-6(5h)-one is a synthetic organic compound that belongs to the phenanthridinone family

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-8-chloro-2-nitrophenanthridin-6(5h)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Nitration: Introduction of a nitro group to a phenanthridinone precursor.

    Chlorination: Substitution of a hydrogen atom with a chlorine atom.

    Amination: Introduction of an amino group.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially forming nitroso or nitro derivatives.

    Reduction: Reduction reactions could convert the nitro group to an amino group.

    Substitution: Halogenation or other substitution reactions could modify the chlorine atom.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like chlorine gas or N-chlorosuccinimide.

Major Products

The major products would depend on the specific reactions and conditions used. For example, reduction of the nitro group would yield an amino derivative.

Wissenschaftliche Forschungsanwendungen

3-Amino-8-chloro-2-nitrophenanthridin-6(5h)-one may have various applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a fluorescent probe.

    Medicine: Investigated for its potential therapeutic properties, such as anticancer or antimicrobial activities.

    Industry: Possible applications in the development of dyes, pigments, or other industrial chemicals.

Wirkmechanismus

The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:

    Molecular Targets: Interaction with specific enzymes, receptors, or DNA.

    Pathways: Modulation of biochemical pathways, such as inhibition of enzyme activity or interference with DNA replication.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Phenanthridinone: The parent compound with similar structural features.

    8-Chloro-2-nitrophenanthridin-6(5h)-one: Lacks the amino group.

    3-Amino-2-nitrophenanthridin-6(5h)-one: Lacks the chlorine atom.

Uniqueness

3-Amino-8-chloro-2-nitrophenanthridin-6(5h)-one is unique due to the presence of both amino and chloro substituents, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Eigenschaften

CAS-Nummer

26689-70-3

Molekularformel

C13H8ClN3O3

Molekulargewicht

289.67 g/mol

IUPAC-Name

3-amino-8-chloro-2-nitro-5H-phenanthridin-6-one

InChI

InChI=1S/C13H8ClN3O3/c14-6-1-2-7-8-4-12(17(19)20)10(15)5-11(8)16-13(18)9(7)3-6/h1-5H,15H2,(H,16,18)

InChI-Schlüssel

SBGTVPIUIUJSCB-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C=C1Cl)C(=O)NC3=CC(=C(C=C23)[N+](=O)[O-])N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.